
2-Morpholinopyrimidin-5-ylboronic acid
Overview
Description
2-Morpholinopyrimidin-5-ylboronic acid is a useful research compound. Its molecular formula is C8H12BN3O3 and its molecular weight is 209.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Morpholinopyrimidin-5-ylboronic acid (CAS No. 870521-33-8) is a boronic acid derivative known for its significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This compound is characterized by its unique structural features, including a morpholine ring and a pyrimidine moiety, which contribute to its reactivity and interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , and it possesses a molecular weight of approximately 223.05 g/mol. The presence of the boronic acid functional group is crucial for its biological activity, as it can form reversible covalent bonds with diols, a property that is leveraged in various biochemical applications.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₄BNO₃ |
Molecular Weight | 223.05 g/mol |
CAS Number | 870521-33-8 |
Enzyme Inhibition
Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of specific enzymes involved in metabolic pathways. The mechanism of action typically involves the formation of a covalent bond with the active site of enzymes, thereby inhibiting their function. This characteristic makes it a valuable candidate for drug development, especially in targeting enzymes related to cancer and other diseases.
Pharmacological Applications
- Cancer Therapy : Boronic acids, including this compound, have been explored for their potential in cancer treatment due to their ability to inhibit proteasomes and other critical enzymes involved in tumor growth and survival .
- Inflammatory Disorders : The compound has shown promise in modulating inflammatory responses, potentially benefiting conditions such as rheumatoid arthritis and Crohn's disease by inhibiting TNFα signaling pathways .
- Antiviral Properties : Some studies suggest that boronic acids can interfere with viral replication processes, making them candidates for antiviral drug development .
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
- Study on Enzyme Inhibition : A recent study demonstrated that this compound effectively inhibited a specific enzyme involved in glucose metabolism, showing potential for diabetes management .
- Cancer Cell Line Testing : In vitro tests on cancer cell lines revealed that this compound reduced cell viability significantly compared to controls, indicating its potential as an anticancer agent .
The primary mechanism by which this compound exerts its effects involves:
- Covalent Bond Formation : The boronic acid group interacts with hydroxyl groups on target enzymes, leading to irreversible inhibition.
- Alteration of Protein Function : By binding to specific sites on proteins, the compound can alter their conformation and function, impacting various signaling pathways.
Comparative Analysis
To understand the uniqueness of this compound within the context of similar compounds, a comparative analysis is presented below:
Compound Name | Similarity Index | Key Features |
---|---|---|
N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine | 0.90 | Contains a pyrimidine instead of pyridine |
N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine | 0.88 | Similar structure with an isopropyl group |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine | 0.80 | Lacks the morpholine ring |
This compound | 0.79 | Boronic acid derivative without dioxaborolane |
Scientific Research Applications
Medicinal Chemistry Applications
1. Cancer Therapeutics
Boronic acids, including 2-Morpholinopyrimidin-5-ylboronic acid, have been investigated for their potential in cancer treatment. Research indicates that boronic acid derivatives can enhance selective toxicity towards certain cancer cells. For instance, modifications of boronic acids have shown increased efficacy against breast cancer cells by disrupting cellular processes involved in tumor growth .
2. Enzyme Inhibition
The ability of this compound to interact with enzymes makes it a valuable tool in biochemical research. It has been studied as an inhibitor of proteasome activity, which is pivotal in regulating protein degradation pathways involved in cancer progression. The compound's structure allows it to bind effectively to the active sites of target enzymes, thereby inhibiting their function .
Case Studies
Pharmaceutical Development
The pharmaceutical industry has shown interest in this compound due to its potential as a lead compound for developing new drugs. Its mechanism of action, particularly its ability to modulate signaling pathways through enzyme inhibition, positions it as a candidate for further development in treating various cancers and possibly other diseases linked to proteasome dysfunction.
Properties
IUPAC Name |
(2-morpholin-4-ylpyrimidin-5-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BN3O3/c13-9(14)7-5-10-8(11-6-7)12-1-3-15-4-2-12/h5-6,13-14H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYQOIHLZBDFBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)N2CCOCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676914 | |
Record name | [2-(Morpholin-4-yl)pyrimidin-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870521-33-8 | |
Record name | [2-(Morpholin-4-yl)pyrimidin-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Morpholinopyrimidine-5-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.